molecular formula C11H9NO2S2 B11679046 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one

3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one

Cat. No.: B11679046
M. Wt: 251.3 g/mol
InChI Key: UERHNMHZSFJNNA-CLFYSBASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with allyl bromide in the presence of a base to yield the desired thiazolidinone compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as β-cyclodextrin-SO3H to improve yield and selectivity .

Industrial Production Methods

Industrial production methods for thiazolidinone derivatives often involve green chemistry approaches to minimize environmental impact. These methods may include the use of water as a solvent, recyclable catalysts, and microwave-assisted synthesis to enhance reaction efficiency and reduce energy consumption .

Mechanism of Action

The mechanism of action of 3-Allyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C11H9NO2S2

Molecular Weight

251.3 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NO2S2/c1-2-5-12-10(13)9(16-11(12)15)7-8-4-3-6-14-8/h2-4,6-7H,1,5H2/b9-7-

InChI Key

UERHNMHZSFJNNA-CLFYSBASSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CO2)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CO2)SC1=S

Origin of Product

United States

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